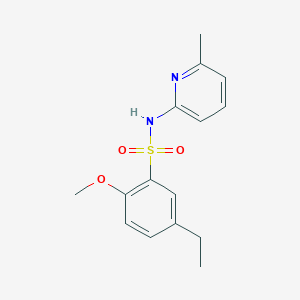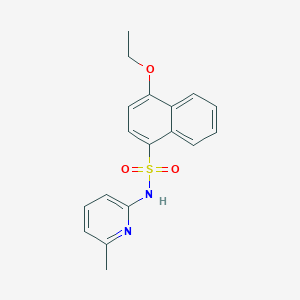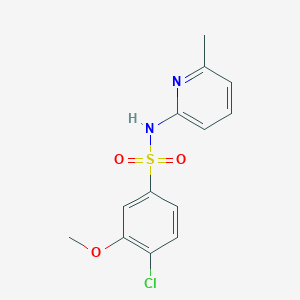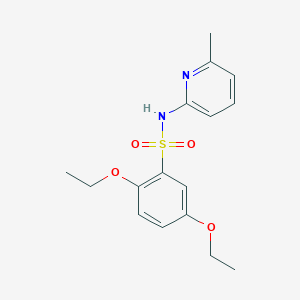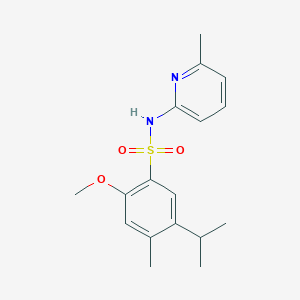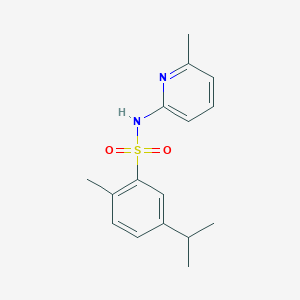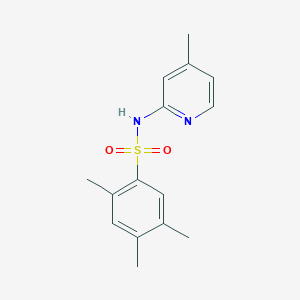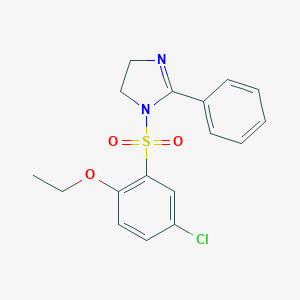
1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole” belongs to a class of organic compounds known as sulfonyl compounds. These are compounds containing a functional group called a sulfonyl group attached to two carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For sulfonyl compounds, reactions could involve nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more .Wirkmechanismus
The mechanism of action of 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in lab experiments is its high yield and relatively simple synthesis method. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is in the development of new anti-cancer therapies based on this compound. Another area of interest is in the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis method of 1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with benzylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-((5-chloro-2-ethoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have potential applications in scientific research. One of the main areas of interest is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-23-15-9-8-14(18)12-16(15)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJURPXZMMULCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497899.png)


